molecular formula C17H20N4O4 B13479208 5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13479208
M. Wt: 344.4 g/mol
InChI Key: RMBMKOZHZYKTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role in the development of therapeutic agents, particularly in the treatment of various diseases related to the immune system and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins, modulating their activity and leading to downstream effects that can inhibit cancer cell growth or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
  • 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride

Uniqueness

Compared to similar compounds, 5-[(2-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits unique properties such as higher binding affinity to target proteins and enhanced stability under physiological conditions. These characteristics make it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-(2-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-2-9(18)8-19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,19H,2,5-6,8,18H2,1H3,(H,20,22,23)

InChI Key

RMBMKOZHZYKTKV-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

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